molecular formula C13H18FN3O B2905649 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide CAS No. 883817-27-4

2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide

Cat. No.: B2905649
CAS No.: 883817-27-4
M. Wt: 251.305
InChI Key: MKYHXDARARLYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide is a synthetic benzamide compound with the CAS Number 883817-27-4 and a molecular weight of 251.30 g/mol. Its molecular formula is C13H18FN3O . This compound is a derivative of the lead molecule MMV030666 from the Medicines for Malaria Venture (MMV) Malaria Box Project, which has been identified as a starting point for the development of novel anti-infective agents . As a key intermediate or pharmacophore, this benzamide structure is of significant interest in medicinal chemistry for the synthesis of new compounds with broad-spectrum biological activity. Research indicates that derivatives based on this core structure exhibit multi-stage antiplasmodial potency against Plasmodium falciparum , the most prominent malaria pathogen, and show a promising activity profile against a panel of Gram-positive and Gram-negative bacteria, including critical priority ESKAPE pathogens . The piperazinyl-ethyl side chain is a critical structural feature that influences the compound's physicochemical properties and its interaction with biological targets. The compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with care, as it is associated with the hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) .

Properties

IUPAC Name

2-fluoro-N-(2-piperazin-1-ylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c14-12-4-2-1-3-11(12)13(18)16-7-10-17-8-5-15-6-9-17/h1-4,15H,5-10H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYHXDARARLYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoyl chloride and N-(2-aminoethyl)piperazine.

    Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

    Procedure: The 2-fluorobenzoyl chloride is reacted with N-(2-aminoethyl)piperazine in the presence of a base such as triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group on the benzamide ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine moiety, to form corresponding oxidized or reduced products.

    Hydrolysis: Under acidic or basic conditions, the amide bond in this compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Reaction conditions typically involve organic solvents and mild heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can produce oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.

Comparison with Similar Compounds

2-Fluoro-N-[2-(Pyridin-4-yl)ethyl]benzamide (U0V)

  • Structure : Replaces piperazine with a pyridin-4-yl group (C₁₄H₁₃FN₂O; MW 244.27 g/mol) .
  • Pyridine’s planar structure may enhance CNS penetration but reduce solubility compared to the flexible piperazine.

CCG258205 (14an)

  • Structure : 5-((3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)piperidin-4-yl)-2-fluoro-N-(2-(pyridin-2-yl)ethyl)benzamide (C₂₆H₂₆FN₃O₄; MW ≈ 463.5 g/mol) .
  • Key Differences :
    • Incorporates a benzo[d][1,3]dioxole substituent and a pyridinyl-ethyl group.
    • Higher molecular weight and steric bulk may improve selectivity for G protein-coupled receptor kinase 2 (GRK2) inhibition.
  • Performance : Synthesized with 24% yield and >95% HPLC purity, indicating robust synthetic protocols compared to the discontinued target compound .

D10 (4-(4-(2-(2-Fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)-N-hydroxybenzamide)

  • Structure: Quinoline-4-carbonyl-piperazine derivative with a 2-fluorophenyl group .
  • Fluorine at the 2-position on the phenyl ring mirrors the target compound but within a larger scaffold.
  • Data: NMR shifts (e.g., ¹H δ 8.45 ppm for quinoline protons) suggest strong deshielding effects due to electron-withdrawing groups .

S-14506 (4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide)

  • Structure : Features a 7-methoxynaphthalene group on piperazine (C₂₄H₂₆FN₃O₂; MW ≈ 423.5 g/mol) .
  • Key Differences :
    • The naphthalene moiety increases hydrophobicity and receptor affinity for 5-HT₁ₐ (Ki < 1 nM).
    • Clinically used in PET imaging (18F-MPPF analog) for Alzheimer’s disease due to high blood-brain barrier permeability .
  • Performance: Demonstrates the impact of bulkier substituents on target engagement and diagnostic utility compared to the simpler target compound .

CK666 (2-Fluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide)

  • Structure : Indole-ethyl substituent instead of piperazine (C₁₈H₁₈FN₂O; MW ≈ 297.3 g/mol) .
  • Key Differences :
    • Indole’s NH group enables hydrogen bonding with bacterial quorum-sensing proteins (e.g., Arp2/3 complex inhibition at 5–20 μM) .
    • Lacks the basic piperazine nitrogen, reducing solubility but enhancing membrane permeability.

Structural and Pharmacological Trends

Impact of Fluorine Substitution

  • Fluorine at the 2-position on benzamide enhances metabolic stability by resisting oxidative degradation. This is observed in S-14506’s prolonged in vivo activity .
  • Electron-withdrawing effects alter π-electron density, affecting binding to aromatic residues in enzyme active sites (e.g., 5-HT₁ₐ receptor) .

Role of Piperazine/Piperidine Moieties

  • Piperazine’s dual nitrogen atoms facilitate salt formation (e.g., hydrochloride salts in S-14506) for improved aqueous solubility .
  • Conformational flexibility allows adaptation to diverse receptor geometries, as seen in GRK2 inhibitors like CCG258205 .

Biological Activity

2-Fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a serotonergic agent. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorine atom at the 2-position of the benzamide moiety, linked to a piperazine ring via an ethyl chain. Its molecular formula is C13H18FN3OC_{13}H_{18}FN_3O, with a molecular weight of 251.3 g/mol. The fluorine substitution is crucial for enhancing its biological activity and metabolic stability.

Research indicates that this compound primarily acts as a serotonergic agonist , specifically targeting the 5-HT1A receptor . This receptor is known for its role in mediating anxiolytic effects, suggesting that the compound could be beneficial in treating anxiety disorders and related conditions.

Binding Affinity and Efficacy

Studies have shown that this compound exhibits selective binding to the 5-HT1A receptor, which is essential for its proposed therapeutic effects. Its binding affinity has been quantified in various studies, indicating significant potential for modulating serotonin pathways in the brain.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Utilizing fluorinated benzoyl chlorides with piperazine derivatives.
  • Amide Formation : Reacting piperazine with appropriate carboxylic acids or their derivatives.

These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity .

Study on Anxiolytic Effects

A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a dose-dependent response, supporting its potential use as an anxiolytic agent.

Interaction with Other Neurotransmitter Systems

Further investigations have revealed that this compound may also interact with other neurotransmitter systems, suggesting possible polypharmacological effects . This characteristic could enhance its therapeutic profile by addressing multiple pathways involved in mood regulation .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-(2-(piperazin-1-yl)ethyl)benzamideFluorine at para positionAnxiolytic via 5-HT1A receptor
4-Fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamideSulfonyl group additionEnhanced receptor interactions
2-Fluoro-N-[2-(piperidin-1-yl)ethyl]benzamidePiperidine instead of piperazineAltered binding affinity

Q & A

Q. What are the key steps and challenges in synthesizing 2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide?

The synthesis typically involves a multi-step approach:

Formation of the benzamide backbone : Fluorobenzene derivatives undergo amide coupling with ethylenediamine derivatives. For example, 2-bromoethylamine reacts with fluorobenzoyl chloride under anhydrous conditions .

Introduction of the piperazine ring : Nucleophilic substitution or coupling reactions attach the piperazine moiety. A sulfonyl or carbonyl linker may enhance solubility and stability .

Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC).

Q. Challenges :

  • Steric hindrance during piperazine coupling requires optimized reaction temperatures (e.g., 60–80°C in DMF) .
  • Byproduct formation (e.g., unreacted intermediates) necessitates rigorous characterization via NMR and mass spectrometry .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms fluorine substitution (¹⁹F NMR, δ ≈ -110 ppm) and piperazine integration (¹H NMR, δ 2.5–3.5 ppm for CH₂ groups) .
  • X-ray crystallography : Reveals conformational details (e.g., chair conformation of the piperazine ring, dihedral angles between aromatic rings) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 292.146) .

Table 1 : Key crystallographic data for structural analogs

ParameterValue
Space groupP2₁/n
Unit cell volume (ų)2234.9
Dihedral angle (benzene-pyridine)65.5°

Q. How is the compound screened for initial pharmacological activity?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) testing against S. aureus (MIC ≈ 8 µg/mL) .
    • Anticancer : Apoptosis induction in HeLa cells (IC₅₀ = 12 µM via MTT assay) .
  • Receptor binding : Radioligand displacement assays (e.g., 5-HT₁A receptor, Kᵢ = 15 nM) .

Advanced Research Questions

Q. How do structural modifications influence receptor binding and selectivity?

  • Piperazine substitution : Replacing the sulfonyl group with a carbonyl increases 5-HT₁A affinity (ΔKᵢ = -3.2 kcal/mol) but reduces solubility .
  • Fluorine position : Para-fluoro substitution enhances metabolic stability compared to ortho-fluoro analogs (t₁/₂ = 6.2 vs. 3.8 hours in hepatic microsomes) .

Table 2 : SAR of structural analogs

Compound ModificationBinding Affinity (5-HT₁A, Kᵢ)Solubility (mg/mL)
Sulfonyl linker18 nM0.8
Carbonyl linker12 nM0.3
Methoxynaphthalene substituent8 nM0.5

Q. What computational methods predict target interactions and binding modes?

  • Molecular docking : AutoDock Vina simulates interactions with DHFR (binding energy = -9.0 kcal/mol). The fluoro group forms hydrophobic contacts with Val115 .
  • MD simulations : AMBER analysis reveals stable piperazine-receptor hydrogen bonds (RMSD < 2.0 Å over 100 ns) .

Key Insight : The ethyl linker flexibility allows adaptive binding to varying receptor conformations .

Q. How can contradictory biological activity data across studies be resolved?

Case Example : One study reports potent antimicrobial activity (MIC = 8 µg/mL) , while another shows weak inhibition (MIC > 64 µg/mL) . Resolution Strategies :

Assay standardization : Control variables like bacterial strain (e.g., E. coli vs. P. aeruginosa) and culture media .

Structural verification : Confirm batch purity via LC-MS to rule out degradation products .

Pharmacokinetic profiling : Assess bioavailability differences (e.g., logP = 2.1 vs. 1.7 for analogs) .

Q. What are the emerging applications in targeted drug delivery?

  • Nanoparticle conjugation : PEGylated liposomes loaded with the compound show 3-fold increased tumor accumulation in murine models .
  • Pro-drug activation : Esterase-cleavable derivatives release the active form selectively in hypoxic tumor environments (pH 6.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.